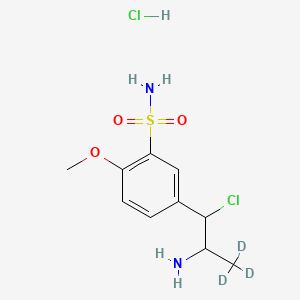
3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(4'-methoxy-3'-sulfonamidophenyl)-2-propylamine-methyl-d3, Hydrochloride is a complex organic compound with potential applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a chloro group, a methoxy group, and a sulfonamide group attached to a phenyl ring, which is further connected to a propylamine chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl ring. The phenyl ring is first functionalized with a sulfonamide group, followed by the introduction of a methoxy group at the 4' position. The chloro group is then added at the 3' position, and finally, the propylamine chain is attached.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale reactors and purification systems are employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic compounds.
Reduction: : The compound can be reduced to remove the chloro group or modify the propylamine chain.
Substitution: : The methoxy and sulfonamide groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: : Phenolic compounds, quinones.
Reduction: : Chloroalkanes, amines.
Substitution: : Alkoxyphenyl compounds, sulfonamide derivatives.
Aplicaciones Científicas De Investigación
This compound is used in various scientific research fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In studying enzyme mechanisms and protein interactions.
Medicine: : As a potential drug candidate or intermediate in drug synthesis.
Industry: : In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of functional groups. Similar compounds include:
3-Chloro-3-(4'-methoxyphenyl)-2-propylamine
3-Chloro-3-(3'-sulfonamidophenyl)-2-propylamine
3-Chloro-3-(4'-methoxy-3'-aminophenyl)-2-propylamine
These compounds differ in the presence or absence of the methoxy and sulfonamide groups, which can significantly affect their chemical properties and applications.
Propiedades
IUPAC Name |
5-(2-amino-1-chloro-3,3,3-trideuteriopropyl)-2-methoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S.ClH/c1-6(12)10(11)7-3-4-8(16-2)9(5-7)17(13,14)15;/h3-6,10H,12H2,1-2H3,(H2,13,14,15);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMHMKZYNOPCJR-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C1=CC(=C(C=C1)OC)S(=O)(=O)N)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B562351.png)
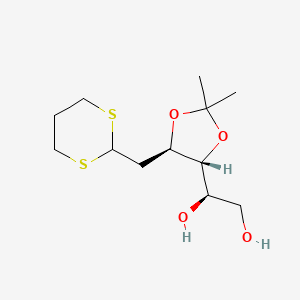
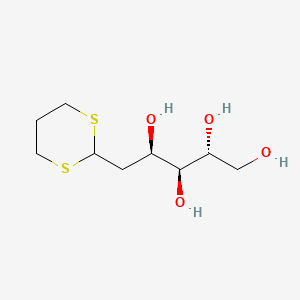
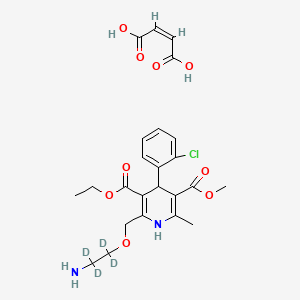
![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
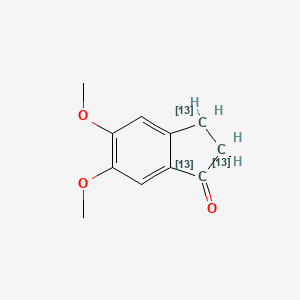
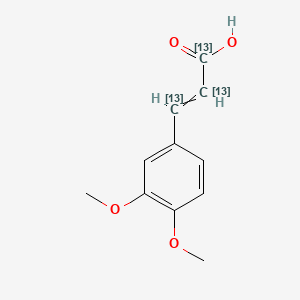
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
![(2S)-3-[(1E,5E)-pentadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562364.png)
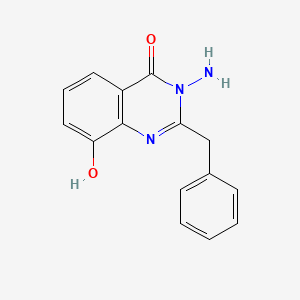
![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
